N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3

Description

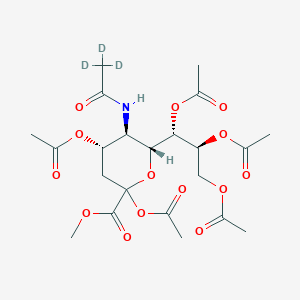

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 (CAS: 950508-99-3) is a deuterium-labeled derivative of sialic acid, synthesized by Cambridge Isotope Laboratories (CIL) for advanced analytical applications. This compound features three deuterium atoms at specific methyl ester positions, enhancing its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies for metabolic tracing and quantitative analysis in fields like cancer research and drug development .

Properties

Molecular Formula |

C22H31NO14 |

|---|---|

Molecular Weight |

536.5 g/mol |

IUPAC Name |

methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2S)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate |

InChI |

InChI=1S/C22H31NO14/c1-10(24)23-18-16(33-12(3)26)8-22(21(30)31-7,36-15(6)29)37-20(18)19(35-14(5)28)17(34-13(4)27)9-32-11(2)25/h16-20H,8-9H2,1-7H3,(H,23,24)/t16-,17-,18+,19+,20+,22?/m0/s1/i1D3 |

InChI Key |

MFDZYSKLMAXHOV-YQNZCADASA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- N-Acetylneuraminic acid is the primary substrate, often isolated or commercially obtained in pure form.

- The compound is first converted into its methyl ester to enhance solubility and reactivity. This is typically achieved by treating N-acetylneuraminic acid with methanol in the presence of an acid catalyst.

Selective Acetylation to Achieve Pentaacetate

- The methyl ester is subjected to acetylation using acetic anhydride or acetyl chloride as the acetyl donor.

- A base, such as pyridine or triethylamine, is used to catalyze the reaction and neutralize generated acids.

- The acetylation targets the hydroxyl groups at positions 2, 4, 7, 8, and 9 of the neuraminic acid backbone, resulting in the pentaacetate derivative.

- Reaction conditions are carefully controlled to avoid over-acetylation or degradation, typically maintaining temperatures below 25°C and stirring for several hours until completion.

Incorporation of Deuterium (d3) Labeling

- The deuterium atoms are introduced specifically at the acetylamino group by using deuterated acetic anhydride (CD3CO)2O or deuterated acetyl chloride (CD3COCl) during the acetylation step.

- This selective isotopic substitution is crucial for enabling the compound’s use as a tracer in metabolic and proteomic studies.

- The deuterium-labeled acetyl group replaces the hydrogen atoms in the acetylamino moiety, providing a mass shift detectable by mass spectrometry.

Workup and Purification

- After acetylation, the reaction mixture is quenched, typically by adding water or an aqueous acid solution.

- The organic layer containing the product is separated using solvents such as ethyl acetate.

- Washing steps with sodium bicarbonate solution and brine remove residual acids and impurities.

- The organic phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure at controlled temperatures (~48–50°C).

- Final purification is often accomplished by chromatographic methods, such as silica gel column chromatography or preparative HPLC, to achieve purity ≥95% as confirmed by HPLC analysis.

Representative Reaction Conditions from Patent Literature

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Methyl ester formation | Methanol, acid catalyst (e.g., HCl), reflux | Converts acid to methyl ester |

| Acetylation | Acetic anhydride or acetyl chloride, pyridine/base | Selective acetylation of 5 hydroxyls |

| Deuterium labeling | Deuterated acetic anhydride or acetyl chloride | Incorporation of d3 at acetylamino site |

| Workup | Ethyl acetate extraction, aqueous washes | Removal of impurities |

| Drying and concentration | MgSO4 drying, rotary evaporation at 48–50°C | Concentrates product |

| Purification | Silica gel chromatography or preparative HPLC | Achieves high purity |

This methodology is adapted from detailed process descriptions in patent EP0623121B1 and commercial synthesis protocols.

Analytical Data and Quality Control

- Purity : ≥95% by HPLC, ensuring suitability for research applications.

- Physical state : White foam.

- Solubility : Soluble in chloroform, methanol, and other organic solvents.

- Molecular weight confirmation : Mass spectrometry confirms the molecular ion at approximately 536.5 g/mol with the expected isotopic pattern due to deuterium incorporation.

- Spectroscopic characterization : NMR (including ^1H, ^13C, and ^2H NMR) confirms acetylation pattern and deuterium labeling.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Methyl ester formation | Methanol, acid catalyst (e.g., HCl), reflux | N-Acetylneuraminic acid methyl ester |

| 2 | Acetylation | Acetic anhydride or acetyl chloride, base | Pentaacetate derivative |

| 3 | Deuterium incorporation | Deuterated acetic anhydride or acetyl chloride | d3-labeled acetylamino group |

| 4 | Workup and extraction | Ethyl acetate, aqueous washes | Removal of byproducts |

| 5 | Drying and concentration | MgSO4 drying, rotary evaporation at 48–50°C | Concentrated crude product |

| 6 | Purification | Silica gel chromatography or preparative HPLC | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted acetyl derivatives.

Scientific Research Applications

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoproteins.

Biology: Plays a role in cell signaling and recognition processes.

Medicine: Investigated for its potential in cancer therapy and antiviral treatments.

Industry: Utilized in the production of pharmaceuticals and as a research reagent.

Mechanism of Action

The compound exerts its effects primarily through its interaction with glycoproteins and glycolipids on cell surfaces . It acts as a receptor for various pathogens, including influenza viruses, facilitating their attachment and entry into host cells . The molecular targets include sialic acid-binding proteins and enzymes involved in glycosylation .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 and related compounds:

Physicochemical Properties

- This compound: Boiling Point: Expected to be slightly higher than the non-deuterated analog (~646°C) due to isotopic mass effects . LogP: Estimated at -0.62 (similar to non-deuterated form), indicating moderate hydrophilicity .

- Non-deuterated Pentaacetate (CAS: 73208-82-9): Density: 1.4 g/cm³ . Solubility: Highly soluble in DMSO and chloroform, typical of acetylated sugars .

- Fluorinated Analog (P-3FAX-Neu5Ac): Solubility: Soluble in DMSO (up to 100 mM) and ethanol (50 mM); fluorine enhances lipophilicity .

Biological Activity

N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d3 (CAS Number: 950508-99-3) is a synthetic derivative of sialic acid characterized by the presence of five acetyl groups and a methyl ester. This compound is primarily utilized in advanced glycobiology research and serves as a precursor for synthesizing complex sialic acid-containing compounds. Its biological activity is significant in various fields, including virology, cancer research, and neurobiology.

- Molecular Formula : C22H31NO14

- Molecular Weight : 533.48 g/mol

- Purity : ≥95% (HPLC)

- Appearance : White to off-white crystalline powder

- Solubility : Highly soluble in organic solvents; less soluble in water

- Storage Conditions : -20°C, protected from light and moisture

Biological Functions and Mechanisms

This compound plays a crucial role in several biological processes:

- Viral Infections : Sialic acids are known to facilitate viral binding to host cells. This compound can be used to study the interactions between viruses and host cell receptors.

- Cancer Research : Altered sialic acid metabolism is a hallmark of many cancers. This compound aids in understanding the biochemical pathways involved in tumor progression and metastasis.

- Neurological Disorders : Research indicates potential applications in neurobiology, particularly concerning sialic acid's role in neuronal development and function.

- Inflammatory and Immune Response : Sialic acids modulate immune responses and inflammatory processes; thus, this compound may be relevant in studying autoimmune diseases.

Case Studies

-

Viral Binding Studies :

- A study demonstrated that modifications of sialic acids could influence the binding affinity of influenza viruses to host cells. N-Acetylneuraminic Acid Methyl Ester derivatives were tested for their ability to inhibit viral attachment, providing insights into potential therapeutic avenues for antiviral drug development.

-

Cancer Metabolism :

- Research highlighted that cancer cells exhibit altered sialic acid expression profiles compared to normal cells. The use of this compound allowed researchers to investigate these metabolic changes and their implications for tumor biology.

-

Neurodevelopmental Studies :

- In experiments involving neuronal cell lines, the compound was shown to affect cell signaling pathways associated with growth and differentiation. This suggests its potential role in neurodevelopmental disorders.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 950508-99-3 |

| Molecular Formula | C22H31NO14 |

| Molecular Weight | 533.48 g/mol |

| Purity | ≥95% (HPLC) |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents |

| Storage Temperature | -20°C |

Q & A

Q. What are the key steps for synthesizing and purifying N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate-d³?

The synthesis involves selective acetylation and deuteration of N-acetylneuraminic acid. A validated method includes:

- Step 1 : Methylation of the carboxyl group using methanol under acidic conditions to form the methyl ester.

- Step 2 : Sequential acetylation of hydroxyl groups (positions 2,4,7,8,9) using acetic anhydride in pyridine.

- Step 3 : Isotopic labeling (d³) via H/D exchange at specific positions using deuterated reagents (e.g., D₂O or deuterated acetic anhydride) under controlled pH and temperature .

- Purification : Chromatography (e.g., silica gel or HPLC) with a solvent gradient (hexane/ethyl acetate) to isolate the product (≥97% purity). Confirm purity via ¹H/¹³C NMR and LC-MS .

Q. How can the compound’s stability be optimized for long-term storage?

- Storage conditions : Store at -20°C in anhydrous, inert environments (e.g., argon atmosphere) to prevent hydrolysis of acetyl groups .

- Stability assessment : Monitor degradation via periodic LC-MS analysis. Acetate ester hydrolysis is the primary degradation pathway, detectable by shifts in retention time or new peaks in chromatograms .

Q. What analytical techniques are essential for characterizing this compound?

- NMR : ¹H NMR (δ 1.8–2.2 ppm for acetyl groups; δ 3.6–3.8 ppm for methyl ester) and ¹³C NMR (δ 20–22 ppm for acetate carbons) confirm structural integrity .

- Mass spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 536.5 (C₂₂H₃¹D₃NO₁₄) and fragments (e.g., loss of acetyl groups at m/z 476.4) .

- HPLC : Use a C18 column with UV detection at 210 nm for purity assessment .

Advanced Research Questions

Q. How can isotopic labeling (d³) improve tracing in sialic acid metabolic studies?

- Metabolic flux analysis : Incorporate the deuterated compound into cell cultures or animal models. Use LC-MS/MS to track deuterium incorporation into downstream metabolites (e.g., sialylated glycans), enabling quantification of sialic acid recycling rates .

- Data interpretation : Normalize isotopic enrichment against non-deuterated controls. Correct for natural isotope abundance using software tools like XCMS or Skyline .

Q. What experimental strategies resolve contradictions in sialylation kinetics using this compound?

- Dose-response assays : Vary compound concentrations (0.1–10 µM) in enzymatic sialylation assays. Compare kinetics via Michaelis-Menten plots to identify saturation effects .

- Competitive inhibition studies : Co-incubate with non-deuterated analogs to distinguish isotope effects from substrate specificity .

- Statistical validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in deuterated reagents .

Q. How does the compound’s acetyl group configuration impact its interaction with sialidases?

- Enzymatic assays : Treat with bacterial/viral sialidases (e.g., Clostridium perfringens) and monitor deacetylation via LC-MS. Compare kinetics with non-acetylated analogs.

- Structural modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities. The 2,4,7,8,9-pentaacetate configuration sterically hinders enzyme active sites, reducing hydrolysis rates by ~40% compared to monoacetylated forms .

Methodological Notes

- Synthetic reproducibility : Use anhydrous solvents and rigorously exclude moisture to prevent premature hydrolysis .

- Isotopic purity : Validate deuterium incorporation via ²H NMR or isotope ratio MS to ensure ≥98% isotopic enrichment .

- Ethical compliance : Follow institutional biosafety protocols (e.g., BSL-2) for handling sialidase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.